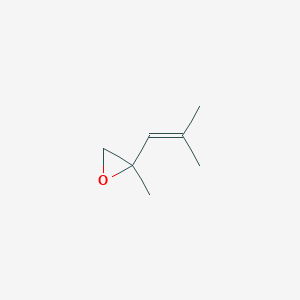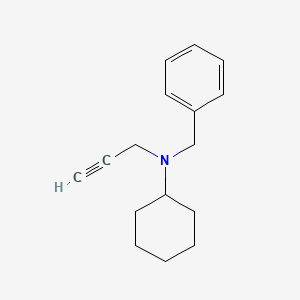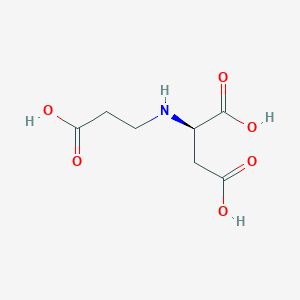
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a hydroxyl group attached to a tetrahydronaphthalene backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 6-methyl-1,2,3,4-tetrahydronaphthalene, followed by the introduction of the hydroxyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity and stereoselectivity of the bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: 2-azido-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (when using NaN3).
Aplicaciones Científicas De Investigación
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with specific stereochemical requirements.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol depends on its specific application. In catalytic processes, the compound acts as a chiral ligand, facilitating enantioselective reactions by coordinating with metal centers and influencing the stereochemistry of the products. In biological systems, its activity may involve interactions with specific enzymes or receptors, modulating their function through stereospecific binding.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one: The oxidized form of the compound.
6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: The reduced form of the compound.
Uniqueness
The uniqueness of (1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial for the production of enantiomerically pure compounds.
Propiedades
Número CAS |
190020-74-7 |
|---|---|
Fórmula molecular |
C11H13BrO |
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H13BrO/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2,4,6,10-11,13H,3,5H2,1H3/t10-,11-/m1/s1 |
Clave InChI |
YWKNVIXJNRJVQA-GHMZBOCLSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)[C@H]([C@@H](CC2)Br)O |
SMILES canónico |
CC1=CC2=C(C=C1)C(C(CC2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)

![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)


![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)

![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)

